molecular formula C17H18O3 B1585673 4-Benzyloxyphenylacetic acid ethyl ester CAS No. 56441-69-1

4-Benzyloxyphenylacetic acid ethyl ester

Cat. No.: B1585673
CAS No.: 56441-69-1
M. Wt: 270.32 g/mol
InChI Key: MMKJGLKGTNSPFJ-UHFFFAOYSA-N
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Description

4-Benzyloxyphenylacetic acid ethyl ester is an organic compound with the molecular formula C17H18O3. It is an ester derivative of 4-benzyloxyphenylacetic acid and is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxyphenylacetic acid ethyl ester can be synthesized through the esterification of 4-benzyloxyphenylacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and ethanol with a catalytic amount of sulfuric acid or hydrochloric acid to yield the ester product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity ester.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxyphenylacetic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 4-benzyloxyphenylacetic acid and ethanol in the presence of aqueous acid or base.

    Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) yields the corresponding alcohol.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Hydrolysis: 4-Benzyloxyphenylacetic acid and ethanol.

    Reduction: 4-Benzyloxyphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Benzyloxyphenylacetic acid ethyl ester is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-benzyloxyphenylacetic acid ethyl ester involves its hydrolysis to 4-benzyloxyphenylacetic acid, which can then interact with various biological targets. The ester linkage is cleaved by esterases, releasing the active acid form that can participate in metabolic pathways and exert its effects on molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: An ester of benzoic acid, used as a flavoring agent and solvent.

    Methyl salicylate: An ester of salicylic acid, known for its use in topical analgesics.

    Ethyl acetate: A common ester used as a solvent in various industrial applications.

Uniqueness

4-Benzyloxyphenylacetic acid ethyl ester is unique due to its benzyloxy substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for research applications.

Properties

IUPAC Name

ethyl 2-(4-phenylmethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-2-19-17(18)12-14-8-10-16(11-9-14)20-13-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKJGLKGTNSPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372054
Record name Ethyl [4-(benzyloxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56441-69-1
Record name Ethyl [4-(benzyloxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56441-69-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of ethyl-4-hydroxy phenyl acetate (10 g, 55.49 mmol) in 50 mL of dry acetonitrile was added in a drop wise manner to a suspension of cesium carbonate (36 g, 110.98 mmol) in 50 mL of dry acetonitrile. Reaction mixture was allowed to stir at rt for 10 min then benzyl bromide (7.25 mL, 61.03 mmol) was added drop wise and continued to stir overnight at rt. Reaction was quenched with water and solid was filtered through Buchner funnel, filtrate obtained was diluted with ethyl acetate, and organic layer was washed with water, brine and dried over anhydrous sodium sulphate. Solvent was removed under reduced pressure to obtain crude product which was purified using column chromatography using 5-10% ethyl acetate in hexane to afford 8.0 g of liquid.
[Compound]
Name
ethyl-4-hydroxy phenyl acetate
Quantity
10 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A DMF (100 ml) suspension of 4-hydroxyphenylacetic acid (10.0 g, 55.5 mmols), benzyl bromide (7.93 ml, 66.6 mmols) and potassium carbonate (23.1 g, 167 mmols) was stirred at room temperature for 6 hours. Water was added to the reaction mixture, which was then extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous sodium chloride solution, and then dried. The solvent was evaporated out in vacuo, and the resulting crude product was purified by silica gel column chromatography (hexane alone to hexane:ethyl acetate=10:1) to obtain the entitled compound (14.6 g) as an oil.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.93 mL
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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